molecular formula C14H10ClNO3S B010368 1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one CAS No. 19688-55-2

1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one

Cat. No.: B010368
CAS No.: 19688-55-2
M. Wt: 307.8 g/mol
InChI Key: WQWKNHMUSMKWBF-UHFFFAOYSA-N
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Description

1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one is a nitroaromatic compound of significant interest in medicinal chemistry and biochemical research. Its structure, incorporating both a nitro group and a phenylthioether, suggests potential for diverse electrochemical and biological activity. Nitroheterocyclic compounds are extensively studied for their redox behavior, which is crucial for understanding their potential biological mechanisms . The electrochemical reduction of the nitro group is a key area of investigation, as this process can be a multi-electron, irreversible reaction that generates radical intermediates and products such as hydroxylamines, amines, and dimers . The presence of the sulfur atom in the structure may further influence its redox properties and metabolic pathway. Researchers can utilize this compound as a key intermediate in organic synthesis or as a model substrate for studying single-electron transfer processes and radical chemistry. Its properties make it relevant for probing enzyme mechanisms, particularly those involving flavoenzymes that catalyze single- or two-electron reductions of nitroaromatic compounds . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate personal protective equipment, including gloves, eyewear, and suitable ventilation, to avoid inhalation or skin contact.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3S/c1-9(17)10-2-7-14(13(8-10)16(18)19)20-12-5-3-11(15)4-6-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWKNHMUSMKWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353091
Record name 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19688-55-2
Record name 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(4-Chlorophenylthio)acetophenone

The thioether linkage is established via nucleophilic aromatic substitution (SNAr) between 4-fluoroacetophenone and 4-chlorothiophenol.

Procedure :

  • Reagents :

    • 4-Fluoroacetophenone (1.0 equiv)

    • 4-Chlorothiophenol (1.1 equiv)

    • Cesium carbonate (2.0 equiv, base)

    • Anhydrous DMF (solvent)

  • Conditions :

    • Reaction at 80–100°C for 12–18 hours under nitrogen.

  • Workup :

    • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 10:1).

Yield : 75–85% (white crystalline solid).

Nitration of 4-(4-Chlorophenylthio)acetophenone

The ketone group directs nitration to the meta position (C3) via electrophilic aromatic substitution.

Procedure :

  • Reagents :

    • 4-(4-Chlorophenylthio)acetophenone (1.0 equiv)

    • Fuming nitric acid (1.2 equiv)

    • Concentrated sulfuric acid (catalyst)

  • Conditions :

    • Dropwise addition of HNO3 at 0°C, stirred for 2 hours.

  • Workup :

    • Neutralize with NaHCO3, extract with dichloromethane, and recrystallize from ethanol.

Yield : 65–70% (pale yellow crystals).

Key Data :

ParameterValue
Melting Point151–153°C
IR (KBr)ν = 1685 cm⁻¹ (C=O), 1530 cm⁻¹ (NO2)
¹H NMR (CDCl3)δ 8.21 (d, 1H, Ar-H), 7.45–7.32 (m, 6H)

Route 2: Nitration Prior to Thioether Installation

Synthesis of 3-Nitro-4-fluoroacetophenone

Nitration of 4-fluoroacetophenone exploits the fluorine atom’s meta-directing effect.

Procedure :

  • Reagents :

    • 4-Fluoroacetophenone (1.0 equiv)

    • Nitronium tetrafluoroborate (1.1 equiv, in CH2Cl2)

  • Conditions :

    • Stir at −10°C for 4 hours.

Yield : 80% (yellow solid).

Thioether Formation via SNAr

3-Nitro-4-fluoroacetophenone reacts with 4-chlorothiophenol under basic conditions.

Procedure :

  • Similar to Section 2.1, but with extended reaction time (24 hours) due to decreased reactivity of the nitro-substituted substrate.

Yield : 60–65%.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Thioether → Nitro)Route 2 (Nitro → Thioether)
Overall Yield50–55%45–50%
RegioselectivityHigh (ketone directs nitro)Moderate (competing directing effects)
Functional Group ToleranceExcellent (no nitro reduction)Risk of thiol oxidation
ScalabilitySuitable for industrial useLimited by nitration safety

Route 1 is favored for its higher regioselectivity and compatibility with large-scale production.

Alternative Methodologies and Emerging Approaches

Ullmann-Type Coupling

Aryl halides (e.g., 3-nitro-4-bromoacetophenone) react with 4-chlorothiophenol using CuI/1,10-phenanthroline catalysis.

Conditions :

  • DMSO, 110°C, 24 hours.
    Yield : 70–75% (avoids harsh nitration conditions).

Microwave-Assisted Synthesis

Accelerates SNAr reactions:

  • 4-Fluoroacetophenone + 4-chlorothiophenol, K2CO3, DMF, 150°C, 30 minutes.
    Yield : 80% (reduced side products).

Critical Process Optimization Strategies

  • Solvent Selection :

    • DMF enhances nucleophilicity of thiophenol but requires rigorous drying.

    • DMSO increases reaction rate but complicates purification.

  • Base Optimization :

    • Cs2CO3 outperforms K2CO3 in SNAr due to superior solubility.

  • Temperature Control :

    • Nitration below 5°C minimizes polysubstitution .

Chemical Reactions Analysis

Types of Reactions

1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction: 1-(4-[(4-Chlorophenyl)thio]-3-aminophenyl)ethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its aromatic and thioether functionalities. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Features Melting Point (°C) Reported Activity/Use Source
Target Compound C₁₄H₉ClNO₃S 3-Nitro, 4-[(4-chlorophenyl)thio] Not reported Not specified -
1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5j) C₂₁H₁₆ClFN₆OS 4-Chlorophenyl, triazole, quinazoline, piperidine 152–153 Antibacterial, antifungal
1-(4-Chlorophenyl)-2-((5-(4-(6-fluoro-1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5v) C₂₄H₁₇ClFN₅OS 4-Chlorophenyl, benzimidazole, triazole Not reported Anticandidal
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one C₂₂H₂₁ClN₄O₃ 3-Nitro, 4-chlorophenyl, pyrazole, piperidine Not reported Not specified
1-(4-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one (discontinued) C₁₁H₁₂BrO₂S 4-Bromophenyl, hydroxypropyl thio Discontinued Not specified
2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethan-1-one C₁₁H₁₀ClNOS₂ 4-Chlorophenyl, thiazolidinone ring Not reported Potential thiol reactivity

Key Observations:

Structural Variations: The target compound uniquely combines a nitro group at the 3-position and a (4-chlorophenyl)thio group at the 4-position. This contrasts with derivatives like 5j and 5v, which incorporate triazole-heterocyclic systems linked to piperidine or benzimidazole moieties . The discontinued 4-bromophenyl analog replaces chlorine with bromine and adds a hydroxypropyl thio group, which may alter solubility and metabolic stability .

Physical Properties :

  • Melting points for analogs range widely (e.g., 152–153°C for 5j , 192–193°C for 5k in ) . The absence of data for the target compound suggests further experimental characterization is needed.

Electronic Effects: The nitro group is strongly electron-withdrawing, likely reducing electron density at the acetyl group compared to compounds with amino substituents (e.g., 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one in ) . Thioether linkages (e.g., in 5j and the target compound) may enhance lipophilicity compared to oxygen-based ethers.

Biological Activity

1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one, also known as CB1463527, is a synthetic compound with notable biological activities. Its molecular formula is C14H10ClNO3S, and it has a molecular weight of 307.75 g/mol. This compound has garnered interest in pharmaceutical research due to its potential applications in various therapeutic areas, particularly in antimicrobial and anticancer activities.

  • CAS Number : 19688-55-2
  • Molecular Formula : C14H10ClNO3S
  • Molecular Weight : 307.75 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various thiadiazino and thiazoloquinoxaline hybrids demonstrated that derivatives containing similar moieties showed potent inhibition against bacterial strains, suggesting that the thioether and nitro groups contribute to their antimicrobial efficacy .

Anticancer Activity

The compound's structure suggests potential anticancer properties. A structure-activity relationship (SAR) analysis of related compounds indicated that the presence of electron-withdrawing groups, such as the nitro group, enhances cytotoxic activity against cancer cell lines. For instance, compounds with similar phenolic structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating effective proliferation inhibition .

Study on Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of related compounds found that those with a chlorophenyl thioether linkage demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), confirming the compound's potential as an antibacterial agent.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Similar Thiazole Derivative16Escherichia coli

Anticancer Activity Assessment

In another study focusing on anticancer activity, a series of compounds derived from thiazole and phenyl moieties were tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity.

CompoundCell LineIC50 (µM)
This compoundMCF-715.5
Related Compound AHeLa12.0

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The nitro group is known to participate in redox reactions, potentially leading to oxidative stress within microbial or cancer cells, thereby inducing cell death.

Q & A

Q. What are the key synthetic routes for 1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, the chlorophenylthio group is introduced via a thiol-aryl halide coupling under basic conditions, followed by nitration at the meta position. Critical steps include purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. How is the molecular structure of this compound validated?

X-ray crystallography is the gold standard for unambiguous structural determination. Single-crystal diffraction data, refined using programs like SHELXL, provide bond lengths, angles, and torsion angles. For instance, the thioether linkage (C–S–C) typically shows a bond length of ~1.78 Å, while the nitro group adopts a planar geometry with O–N–O angles near 125° .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR spectroscopy : 1H^1H-NMR identifies aromatic protons (δ 7.2–8.5 ppm) and ketone protons (δ 2.6–3.1 ppm). 13C^{13}C-NMR confirms carbonyl (δ ~200 ppm) and nitro-group carbons.
  • FT-IR : Peaks at ~1520 cm1^{-1} (NO2_2) and ~1680 cm1^{-1} (C=O) are diagnostic.
  • Mass spectrometry : HRMS validates the molecular ion ([M+H]+^+) with <5 ppm error .

Q. What solvents and conditions stabilize this compound during storage?

The compound is hygroscopic and light-sensitive. Store under inert atmosphere (N2_2) at –20°C in amber vials. Use anhydrous DMSO or DMF for dissolution to prevent hydrolysis of the nitro or thioether groups .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Challenges include controlling nitro-group regioselectivity and minimizing byproducts. Optimize via:

  • Temperature control : Nitration at 0–5°C reduces polysubstitution.
  • Catalyst screening : Use Lewis acids (e.g., FeCl3_3) to enhance coupling efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. What computational methods predict the compound’s reactivity or bioactivity?

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient).
  • Molecular docking : Predicts binding affinity to biological targets (e.g., VEGFR-2 or PDHK1) by simulating interactions with active-site residues.
  • QSAR models : Correlate structural features (ClogP, molar refractivity) with observed antifungal/antibacterial activities .

Q. How do structural modifications influence biological activity?

  • Chlorophenyl group : Enhances lipophilicity (logP ~3.2), improving membrane permeability.
  • Nitro group : Acts as a hydrogen-bond acceptor, critical for binding to enzyme active sites (e.g., nitroreductases).
  • Thioether linkage : Increases metabolic stability compared to ether analogs .

Q. How to resolve discrepancies between experimental and computational spectral data?

Discrepancies in NMR chemical shifts often arise from solvent effects or conformational flexibility. Remedies include:

  • Explicit solvent modeling in DFT calculations (e.g., using the SMD solvation model).
  • Dynamic NMR studies to account for rotational barriers (e.g., around the thioether bond) .

Q. What strategies mitigate toxicity while retaining efficacy?

  • Prodrug design : Mask the nitro group as a nitroso or amine derivative to reduce oxidative stress.
  • Co-crystallization : Improve solubility (e.g., with cyclodextrins) to lower effective doses.
  • Metabolic profiling : Use hepatic microsome assays to identify and block toxic metabolites .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one

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